AG-5473
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AG-5473 is a complex organic compound with a unique structure that includes a cyclopentyl group, a dimethoxyphenyl group, and a hexahydro-epiminopyrazinoazocine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AG-5473 involves multiple steps, including the formation of the hexahydro-epiminopyrazinoazocine core and the introduction of the cyclopentyl and dimethoxyphenyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
AG-5473 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new groups into the molecule, potentially enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could lead to a more saturated molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that makes it useful for studying cellular processes or as a lead compound for drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of AG-5473 is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These could include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression.
Comparison with Similar Compounds
Similar Compounds
AG-5473: This compound is unique due to its specific stereochemistry and functional groups.
2-(3,5-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one: A similar compound with antioxidant and antitumor properties.
(2R,3R)-2-(3,4-Dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxybenzoate:
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple functional groups and stereocenters
Properties
CAS No. |
255910-29-3 |
---|---|
Molecular Formula |
C25H29N3O6 |
Molecular Weight |
467.522 |
IUPAC Name |
(1R,9S)-4-cyclopentyl-13-[2-(3,5-dimethoxyphenyl)-2-oxoacetyl]-4,7,13-triazatricyclo[7.3.1.02,7]tridec-2-ene-5,8-dione |
InChI |
InChI=1S/C25H29N3O6/c1-33-17-10-15(11-18(12-17)34-2)23(30)25(32)28-19-8-5-9-20(28)24(31)27-14-22(29)26(13-21(19)27)16-6-3-4-7-16/h10-13,16,19-20H,3-9,14H2,1-2H3/t19-,20+/m1/s1 |
InChI Key |
KWWUMKFDGLMVFR-UXHICEINSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)C(=O)N2C3CCCC2C(=O)N4C3=CN(C(=O)C4)C5CCCC5)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AG-5473; AG 5473; AG5473 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.